

Application Notes and Protocols for 3-Amino-4-pyridazinecarboxylic Acid Reactions

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Compound of Interest

Compound Name: 3-Amino-4-pyridazinecarboxylic acid

Cat. No.: B112273

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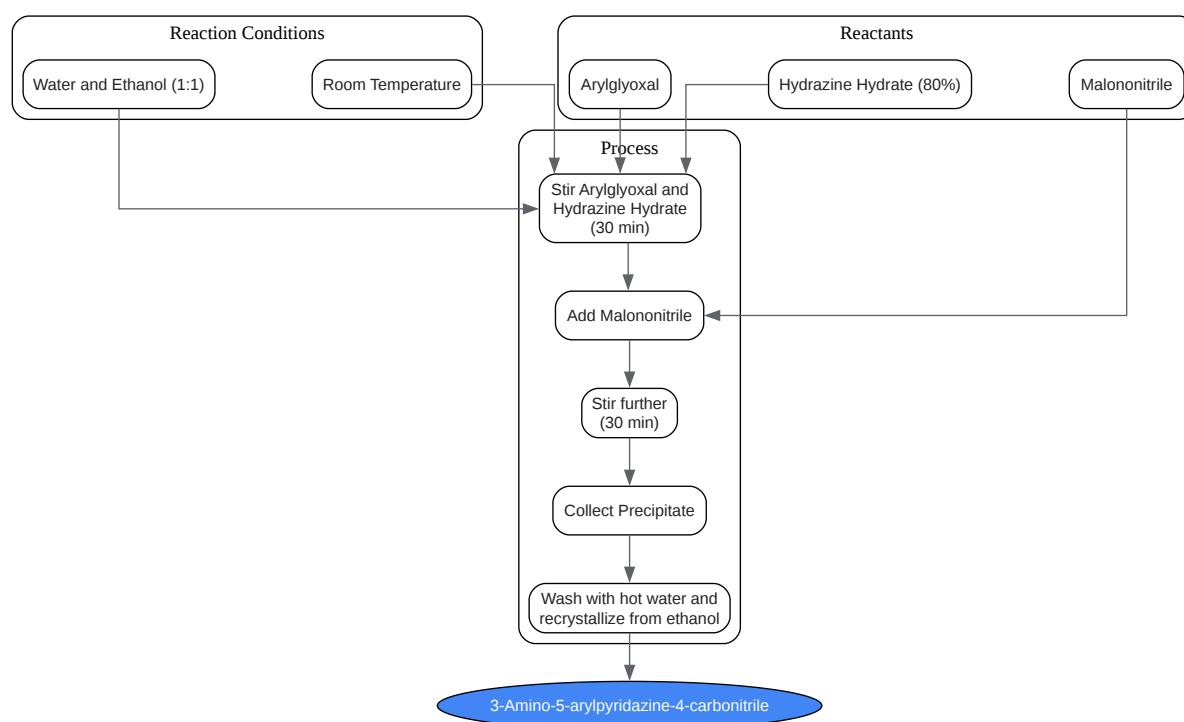
This document provides detailed experimental protocols and application notes related to the synthesis and potential reactions of **3-amino-4-pyridazinecarboxylic acid** and its derivatives. The information is intended to guide researchers in the synthesis of novel pyridazine-based compounds for potential therapeutic applications. Pyridazine derivatives are known to exhibit a wide range of biological activities, including analgesic, insecticidal, fungicidal, cardiotonic, and bactericidal properties.^[1]

I. Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles

While specific protocols for the direct reaction of **3-amino-4-pyridazinecarboxylic acid** are not readily available in the provided literature, a well-documented, one-pot, three-component synthesis of the closely related 3-amino-5-arylpyridazine-4-carbonitriles is described. This reaction serves as an excellent model for the construction of the substituted pyridazine core.^[1]

The synthesis involves the reaction of an arylglyoxal with hydrazine hydrate, followed by the addition of malononitrile. The initial step involves the formation of a monohydrazone from the arylglyoxal and hydrazine hydrate. Subsequent addition of malononitrile leads to cyclization and the formation of the final 3-amino-5-arylpyridazine-4-carbonitrile product.^[1]

Experimental Workflow: One-Pot Synthesis



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Caption: One-pot synthesis workflow for 3-amino-5-arylpyridazine-4-carbonitriles.

Detailed Experimental Protocol

Materials:

- Arylglyoxal (1 mmol)
- Hydrazine hydrate 80% (4 mmol)
- Malononitrile (1 mmol)
- Water
- Ethanol
- Hot water for washing
- Ethanol for recrystallization

Procedure:

- A mixture of arylglyoxal (1 mmol) and 80% hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.[1]
- Malononitrile (1 mmol) is then added to the reaction mixture.[1]
- The mixture is stirred for an additional 30 minutes at room temperature.[1]
- The resulting product precipitates out of the solution.[1]
- The precipitate is collected by filtration, washed with hot water (2 x 5 mL), and purified by recrystallization from ethanol to yield the final 3-amino-5-arylpyridazine-4-carbonitrile.[1]

Data Presentation: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitrile Derivatives

Compound	Ar- group	Yield (%)	Melting Point (°C)
4a	C ₆ H ₅	78	247 (dec.)
4b	4-MeC ₆ H ₄	85	243 (dec.)
4c	4-ClC ₆ H ₄	92	260 (dec.)
4d	4-BrC ₆ H ₄	90	265 (dec.)
4e	4-FC ₆ H ₄	88	258 (dec.)
4f	4-NO ₂ C ₆ H ₄	95	280 (dec.)
4g	4-MeOC ₆ H ₄	75	235 (dec.)

Data sourced from Khalafy et al., S. Afr. j. chem., 2013, 66, 1-6.[[1](#)]

Characterization Data for 3-Amino-5-phenylpyridazine-4-carbonitrile (4a)

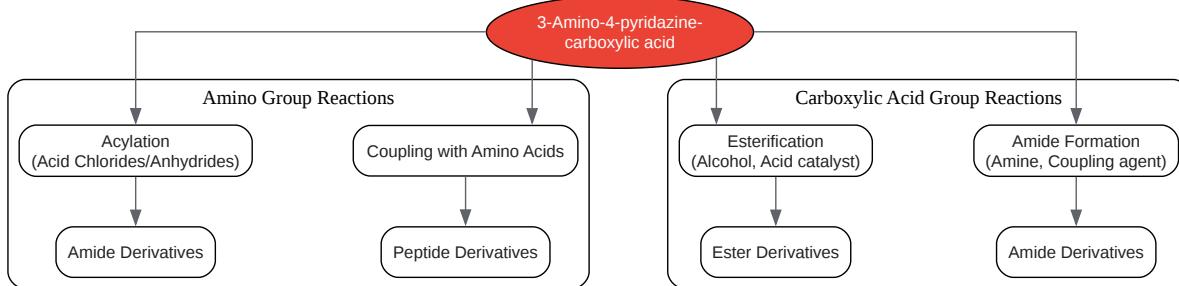
- ¹H-NMR (300 MHz, [D₆]DMSO): δ (ppm) 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, exchanged by D₂O addition, NH₂).[[1](#)]
- ¹³C-NMR (75.5 MHz, [D₆]DMSO): δ (ppm) 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62.[[1](#)]
- FT-IR ν_{max} (cm⁻¹): 3437, 3300, 3105, 2219, 1641, 1562, 1498, 1474, 1441, 1162, 764.[[1](#)]
- Mass spectrum m/z (%): 196 ([M⁺], 70), 168 (24), 140 (68), 127 (17), 114 (44), 102 (100), 87 (25), 76 (88), 74 (48), 66 (61), 63 (74), 51 (96), 50 (80).[[1](#)]
- Anal. Calc. for C₁₁H₈N₄: C, 67.34; H, 4.11; N, 28.55. Found: C, 67.45; H, 4.01; N, 28.12.[[1](#)]

II. Potential Reactions of 3-Amino-4-pyridazinecarboxylic Acid

Based on the functional groups present (an amino group and a carboxylic acid group), **3-amino-4-pyridazinecarboxylic acid** can undergo a variety of reactions typical for amino acids,

allowing for the synthesis of a diverse range of derivatives.[2]

Potential Derivatization Pathways



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Caption: Potential reaction pathways for derivatizing **3-amino-4-pyridazinecarboxylic acid**.

A. Reactions of the Amino Group

- Acylation: The amino group can be acylated using acid chlorides or anhydrides under basic conditions to form the corresponding amides.[2]
- Coupling with Amino Acids: The amino group can be coupled with N-protected amino acids using a condensing agent like N,N'-dicyclohexylcarbodiimide (DCC) to form peptide-like structures.[3] This is particularly relevant for developing peptidomimetics.

B. Reactions of the Carboxylic Acid Group

- Esterification: The carboxylic acid can be esterified by reacting with an excess of an alcohol under acidic conditions.[2]
- Amide Formation: The carboxylic acid can be converted to an amide by reacting with an amine in the presence of a suitable coupling agent.

III. Biological and Pharmacological Relevance

Derivatives of the pyridazine core are of significant interest to drug development professionals. For example, various pyridazin-3-one derivatives have been synthesized and evaluated for their vasorelaxant activities.^[4] Some of these compounds have shown potent activity, with EC₅₀ values in the low micromolar to nanomolar range, and have been shown to increase eNOS mRNA expression.^[4] Additionally, other pyridazine derivatives, such as 3-amino-4-mercaptop-6-methylpyridazine, have demonstrated antipyretic activity comparable to standard drugs like aminophenazone, but with significantly lower toxicity.^[5] The synthesis of transition metal complexes with related aminopyrazine-2-carboxylic acid has also been explored for anticancer applications.^[6]

These examples highlight the potential of the **3-amino-4-pyridazinecarboxylic acid** scaffold as a starting point for the development of new therapeutic agents. The synthetic protocols and potential reaction pathways outlined in these notes provide a foundation for further exploration and derivatization to generate novel compounds with desired pharmacological profiles.

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